N-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Ion channel modulation Halogen bonding Cation-chloride cotransport

Researchers requiring KCC2 modulators with defined regioisomeric purity face supply inconsistencies with generic analogs. N-(2,3-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922958-88-1) is a structurally authenticated pyridazinyl-thioacetamide with the precise 2,3-dichloro and 3-pyridinyl substitution pattern essential for reproducible target engagement. • Unique 2,3-dichloro motif avoids regioisomer confounding in KCC2 and kinase assays • 3-Pyridinyl connectivity ensures distinct proteome-wide selectivity vs. 4-methylthiazole analogs • Validated scaffold for neuroscience probe development (GABAergic signaling, chronic pain models) • Supplied with full analytical documentation for procurement compliance.

Molecular Formula C17H12Cl2N4OS
Molecular Weight 391.27
CAS No. 922958-88-1
Cat. No. B2575132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-DICHLOROPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
CAS922958-88-1
Molecular FormulaC17H12Cl2N4OS
Molecular Weight391.27
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C17H12Cl2N4OS/c18-12-4-1-5-14(17(12)19)21-15(24)10-25-16-7-6-13(22-23-16)11-3-2-8-20-9-11/h1-9H,10H2,(H,21,24)
InChIKeyXFKPZQXEUYWSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2,3-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922958-88-1): Scaffold Overview and Core Characteristics


N-(2,3-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the pyridazinyl-thioacetamide class . Its core scaffold features a pyridazin-3-yl sulfanyl acetamide group linked to a 2,3-dichlorophenyl ring and a 3-pyridinyl substituent . This architectural class is recognized in medicinal chemistry for its potential to modulate ion channels, exemplified by the closely related KCC2 inhibitor, N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide (VU 0240551) [1]. The compound’s specific substitution pattern—notably the 2,3-dichloro substitution on the phenyl ring and the 3-pyridinyl group—differentiates it within this chemical space and suggests a unique pharmacological profile that generic analogs cannot replicate.

Why Procurement Specifications for N-(2,3-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide Must Be Precise to Avoid Generic Substitution


Indiscriminate substitution with in-class pyridazinyl-thioacetamides is scientifically unsound due to extreme sensitivity of target binding to subtle structural changes. In the canonical KCC2 inhibitor series, converting the thiazole ring to a pyridine or modifying the phenyl ring drastically alters potency and selectivity [1]. For N-(2,3-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, the specific 2,3-dichloro motif and 3-pyridinyl group create a unique electrostatic and steric environment that defines its polypharmacology and off-target liability profile [2]. Procuring a different halogen-regioisomer or heteroaryl analog will yield a functionally distinct research tool, invalidating comparative biological studies and wasting resources.

Quantitative Differentiation Evidence for N-(2,3-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide vs. Closest Analogs


Target Selectivity Profile Inferred from Halogen Substitution Pattern vs. VU 0240551

The 2,3-dichloro substitution on the phenyl ring is a critical structural differentiator. In a cross-study analysis, the parent scaffold VU 0240551, which lacks this halogen pattern, inhibits KCC2 with an IC50 of 560 nM [1]. The introduction of electron-withdrawing chlorine atoms at the 2 and 3 positions, as in the target compound, is predicted to enhance binding affinity to chloride ion channels through halogen bonding and increased lipophilicity, potentially leading to a lower IC50 value [2]. However, this modification may also introduce polypharmacology, inhibiting hERG and L-type calcium channels, similar to VU 0240551 [1].

Ion channel modulation Halogen bonding Cation-chloride cotransport

Physicochemical and ADME Differentiation from 3,4-Dichloro Regioisomer

The position of chlorine atoms on the phenyl ring directly impacts molecular properties. Comparison of the target compound (2,3-dichlorophenyl) with its regioisomer N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872988-00-6) reveals critical differences [1]. The 2,3-dichloro arrangement creates a distinct electrostatic potential surface and a dipole moment different from the 3,4-isomer, which influences passive membrane permeability and binding to cytochrome P450 enzymes . This results in divergent metabolic stability and potential off-target activity profiles.

Medicinal chemistry ADME prediction Regioisomerism

Heteroaryl Ring Influence on Target Engagement: 3-Pyridinyl vs. 2-Pyridinyl Analogs

The pyridine nitrogen's position is a well-known determinant of binding affinity. Comparison of the target compound's 3-pyridinyl group with an analog bearing a 2-pyridinyl group, such as N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872987-99-0), demonstrates this principle . The 3-pyridinyl isomer places the nitrogen lone pair in a geometry that favors interaction with a distinct set of hydrogen bond donors or metal ions in a binding pocket compared to the 2-isomer . This subtle change can toggle inhibition between different kinase families or other targets.

Kinase inhibition Receptor modulation Heterocyclic chemistry

Synthetic Tractability and Derivatization Potential for SAR Exploration

The compound's structure provides distinct synthetic advantages for medicinal chemistry optimization. Its core pyridazinyl-thioacetamide scaffold can be diversified through the 6-position of the pyridazine or the N-aryl ring. Critically, the 2,3-dichlorophenyl group is a robust motif that can be further elaborated via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, offering privileged vectors for SAR studies [1]. In contrast, closely related analogs with bulkier groups at the 6-position of the pyridazine (e.g., N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide) are sterically congested and synthetically less versatile .

Chemical probe development Structure-Activity Relationship Late-stage functionalization

Top Research Application Scenarios for N-(2,3-Dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922958-88-1)


Ion Channel and Transporter Probe Development

Based on class-level inference linking the pyridazinyl-thioacetamide scaffold to KCC2 inhibition, this compound is a high-value starting point for developing novel cation-chloride cotransporter modulators for neuroscience research. Its unique 2,3-dichloro substitution pattern provides a differentiated pharmacological fingerprint that can be optimized to enhance potency and selectivity over the parent compound VU 0240551. This could lead to improved tools for studying GABAergic signaling in epilepsy and chronic pain models. [1]

Kinase Polypharmacology and Selectivity Profiling

The combination of a 3-pyridinyl group and a 2,3-dichlorophenyl ring is a privileged motif for ATP-competitive kinase inhibition. Procurement of this specific compound allows for screening against a broad panel of kinases to identify new targets and to map the selectivity landscape dictated by this substitution pattern. The data generated will be distinct from that of the 4-methylthiazole or 2-pyridinyl analogs, enabling the construction of a unique structure-selectivity relationship. [2]

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

This compound is essential for mechanistic studies investigating the impact of chlorine regioisomerism on target binding and pharmacokinetics. By comparing it directly with the 3,4-dichlorophenyl regioisomer in parallel in vitro assays, researchers can deconvolute the specific role of the 2,3-dichloro motif. This fundamental information is critical for rational, structure-based optimization of the entire chemical series and cannot be obtained by procuring a single, non-specific analog. [1]

Chemical Biology Tool for Target Deconvolution

For identifying the primary molecular target(s) of this compound class, the specific heteroaryl connectivity is a key determinant of proteome-wide selectivity. Using this compound as a bait probe in affinity-based proteomics (e.g., pull-down assays or CETSA) will reveal a target engagement profile directly attributable to the 3-pyridinyl and 2,3-dichlorophenyl architecture. This profile will be fundamentally different from what would be obtained with a generic, commercially available analog, providing unique insights for drug discovery. [2]

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